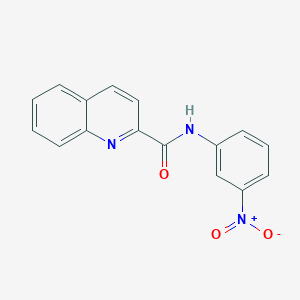
N-(3-nitrophenyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-quinolinecarboxamide, also known as NQP, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. NQP has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-2-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-nitrophenyl)-2-quinolinecarboxamide has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-nitrophenyl)-2-quinolinecarboxamide in lab experiments is its broad spectrum of activity against cancer cell lines and microorganisms. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-nitrophenyl)-2-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several directions for future research on N-(3-nitrophenyl)-2-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(3-nitrophenyl)-2-quinolinecarboxamide. Another area of interest is the investigation of the mechanism of action of N-(3-nitrophenyl)-2-quinolinecarboxamide in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-nitrophenyl)-2-quinolinecarboxamide for therapeutic use. Finally, research is needed to determine the potential of N-(3-nitrophenyl)-2-quinolinecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-2-quinolinecarboxamide involves the reaction of 3-nitroaniline with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-(3-nitrophenyl)-2-quinolinecarboxamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-2-quinolinecarboxamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that N-(3-nitrophenyl)-2-quinolinecarboxamide exhibits anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-nitrophenyl)-2-quinolinecarboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-nitrophenyl)-2-quinolinecarboxamide has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(17-12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)18-15/h1-10H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHZHUSOHTFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)
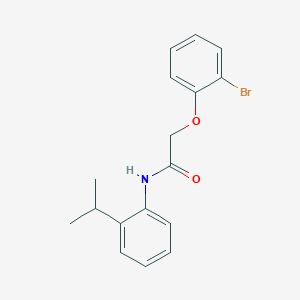
![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}quinolin-2(1H)-one](/img/structure/B5622805.png)
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)
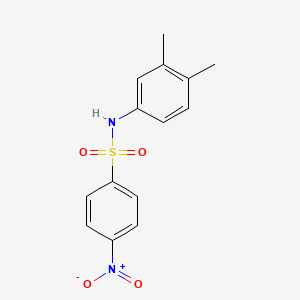
![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)
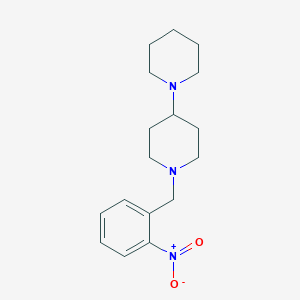
![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)
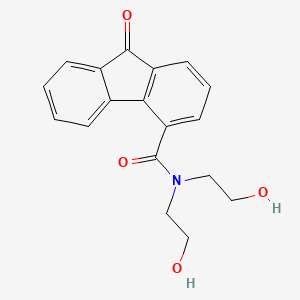

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)